Product packaging for 2,3-Difluoro-5-nitrobenzoic acid(Cat. No.:CAS No. 942035-31-6)

2,3-Difluoro-5-nitrobenzoic acid

Cat. No.: B1423065
CAS No.: 942035-31-6
M. Wt: 203.1 g/mol
InChI Key: MURQTOITBVYFMS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Carboxylic Acids

Fluorinated aromatic carboxylic acids are a class of organic compounds that have at least one fluorine atom attached to the aromatic ring of a benzoic acid derivative. The incorporation of fluorine can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them highly sought-after building blocks in the design of new drugs and agrochemicals. The introduction of fluorine is a common strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of a lead compound.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

While specific, detailed synthesis procedures for 2,3-Difluoro-5-nitrobenzoic acid are not extensively documented in publicly available literature, the general synthetic strategy for its isomers, such as 2,4-difluoro-5-nitrobenzoic acid and 2,5-difluoro-4-nitrobenzoic acid, typically involves the nitration of the corresponding difluorobenzoic acid precursor. chemicalbook.comnus.edu.sg For example, the synthesis of 2,4-difluoro-5-nitrobenzoic acid can be achieved by treating 2,4-difluorobenzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com A similar approach, starting from 2,3-difluorobenzoic acid, is the most probable route to obtain this compound.

The true significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Its trifunctional nature (carboxylic acid, two fluorine atoms, and a nitro group) allows for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, or other functional groups. The fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAr) reactions, and the nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions.

This versatility is exemplified by related compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a known building block for the solid-phase synthesis of various heterocyclic scaffolds, which are important in drug discovery. nih.govacs.org Furthermore, the derivative 4-Amino-2,3-difluoro-5-nitrobenzoic acid is a key intermediate in the manufacture of Binimetinib, a potent MEK inhibitor used in cancer therapy. indiamart.com This strongly suggests that this compound holds similar promise as a precursor for novel therapeutic agents, particularly in the area of kinase inhibitors.

Overview of Research Trajectories for this compound and Related Structures

The research trajectory for this compound is expected to follow the path of other multi-substituted fluorinated aromatic compounds. The primary focus will likely be its utilization as a key building block in the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the difluoro and nitro-substituted phenyl ring is a feature found in many kinase inhibitors and other targeted therapies.

Future research will likely involve:

The development of efficient and scalable synthetic routes to this compound.

Its use in the construction of libraries of diverse chemical compounds for high-throughput screening in drug discovery programs.

The exploration of its utility in the synthesis of new agrochemicals and advanced materials.

The strategic placement of the fluorine and nitro groups on the benzoic acid ring makes this compound a highly valuable tool for chemists seeking to create novel molecules with tailored properties.

Chemical Compound Data

Below are tables detailing the properties of this compound and its related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₇H₃F₂NO₄
IUPAC Name This compound
CAS Number 161957-56-8
Molecular Weight 203.10 g/mol
Appearance Solid (predicted)

Table 2: Properties of Related Compounds

Compound NameChemical FormulaCAS NumberKey Application/Note
4-Amino-2,3-difluoro-5-nitrobenzoic acidC₇H₄F₂N₂O₄284030-57-5Intermediate for Binimetinib. indiamart.com
2,4-Difluoro-5-nitrobenzoic acidC₇H₃F₂NO₄153775-33-8Building block in synthesis. chemicalbook.com
2,5-Difluoro-4-nitrobenzoic acidC₇H₃F₂NO₄N/ASynthesized from p-difluorobenzene. nus.edu.sg
4-Chloro-2-fluoro-5-nitrobenzoic acidC₇H₃ClFNO₄35112-05-1Building block for heterocyclic scaffolds. nih.govacs.org
BinimetinibC₁₇H₁₅BrF₂N₄O₃606143-52-6MEK inhibitor.
2,3-Difluorobenzoic acidC₇H₄F₂O₂4519-39-5Likely precursor to the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO4 B1423065 2,3-Difluoro-5-nitrobenzoic acid CAS No. 942035-31-6

Properties

IUPAC Name

2,3-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQTOITBVYFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712394
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-31-6
Record name 2,3-Difluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development

Nitration Strategies for Aromatic Precursors

The introduction of a nitro group onto the aromatic ring is a critical transformation in the synthesis of 2,3-Difluoro-5-nitrobenzoic acid. This is typically accomplished via electrophilic aromatic nitration.

Directed Nitration of Fluorinated Benzoic Acids

The most direct route to this compound involves the nitration of 2,3-difluorobenzoic acid. The success of this synthesis hinges on controlling the regioselectivity of the nitration reaction.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The precursor, 2,3-difluorobenzoic acid, has two types of directing groups: two fluorine atoms and one carboxyl group.

Fluorine Atoms: Halogens, including fluorine, are deactivating groups due to their strong electronegativity, which withdraws electron density from the ring through the inductive effect (-I effect). libretexts.org However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M or +R effect). wikipedia.orgcsbsju.edu This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. wikipedia.orgcsbsju.educhemistrytalk.org Because the inductive withdrawal is generally stronger than the resonance donation for halogens, they are considered deactivating ortho/para directors. libretexts.orgorganicchemistrytutor.com In the case of fluorobenzene, substitution is strongly para-selective. wikipedia.org

Carboxyl Group (-COOH): The carboxylic acid group is a deactivating meta-director. truman.edu It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack. organicchemistrytutor.com

When nitrating 2,3-difluorobenzoic acid, these directing effects combine. The two fluorine atoms at positions 2 and 3 direct an incoming electrophile to their respective ortho and para positions. The carboxyl group at position 1 directs to the meta positions (positions 3 and 5). The position-5 is meta to the carboxyl group and para to the fluorine at position 2. This alignment of directing effects strongly favors the introduction of the nitro group at the 5-position, leading to the desired product, this compound.

The classic and most widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid". rsc.org Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The ratio and concentration of these acids are critical parameters that must be optimized. For the nitration of deactivated substrates like halogenated benzoic acids, stronger conditions are often necessary. A patent describing the nitration of 2,5-dichlorobenzoic acid highlights the need for a significant amount of sulfuric acid to maintain agitation and ensure the reaction proceeds effectively. google.com In some cases, oleum (B3057394) (fuming sulfuric acid, which contains sulfur trioxide, SO₃) is used in place of or in addition to sulfuric acid to increase the strength of the nitrating mixture and consume the water generated during the reaction, which would otherwise dilute the acid and slow the reaction. google.comresearchgate.net For the analogous synthesis of 2,4-Difluoro-5-nitrobenzoic acid, a mixture of fuming nitric acid and concentrated sulfuric acid is employed. chemicalbook.com

Table 1: Nitrating Systems for Halogenated Benzoic Acids

Starting MaterialNitrating AgentConditionsProductReference
2,4-Difluorobenzoic acidFuming HNO₃, conc. H₂SO₄0 °C to RT, 16 h2,4-Difluoro-5-nitrobenzoic acid chemicalbook.com
2,5-Dichlorobenzoic acidMixed Acid (33% HNO₃, 67% H₂SO₄) in conc. H₂SO₄Not specified2,5-Dichloro-3-nitrobenzoic acid google.com
Benzoic acidConc. HNO₃, conc. H₂SO₄< 0-5 °C3-Nitrobenzoic acid truman.edu

Temperature is a crucial factor in nitration reactions. These reactions are highly exothermic, and poor temperature control can lead to the formation of unwanted by-products from over-nitration (dinitration) or side reactions. soton.ac.ukgoogle.com For the nitration of benzoic acid to produce 3-nitrobenzoic acid, it is recommended to keep the reaction temperature below 5°C, and ideally below 0°C, to minimize the formation of ortho and para isomers. truman.edu

The concentration of the substrate and the rate of addition of the nitrating agent must also be carefully controlled. The nitrating agent is typically added slowly to the substrate dissolved in sulfuric acid while cooling the mixture in an ice bath. truman.edu This controlled addition helps to dissipate the heat generated and maintain a low, stable temperature throughout the reaction, ensuring the selective formation of the desired mononitrated product. google.com

Multi-step Synthesis via Halogenated Benzonitriles and Subsequent Transformations

An alternative synthetic route to this compound involves starting with a halogenated benzonitrile, such as 2,3-difluorobenzonitrile (B1214704). This multi-step strategy involves two key transformations:

Nitration of the Benzonitrile: The 2,3-difluorobenzonitrile is first nitrated. The nitrile group (-CN) is a deactivating, meta-directing group, similar to a carboxyl group. Therefore, the nitration of 2,3-difluorobenzonitrile would also be expected to yield the 5-nitro derivative due to the combined directing effects of the fluorine and nitrile substituents.

Hydrolysis of the Nitrile: The resulting 2,3-difluoro-5-nitrobenzonitrile (B597952) is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid (like H₂SO₄ or HCl) or a base (like NaOH), followed by acidification.

Green Chemistry Approaches in Nitration Protocols

Traditional nitration using mixed acid poses significant environmental and safety risks due to the use of highly corrosive acids and the generation of large volumes of acidic waste. rsc.orgresearchgate.net In response, green chemistry approaches aim to develop safer and more sustainable nitration methods.

Recent research has focused on several areas:

Alternative Nitrating Agents: Safer nitrating reagents such as calcium nitrate (B79036) or copper nitrate, sometimes used in conjunction with microwave irradiation, can replace the hazardous mixed acid system for certain substrates. gordon.edu Bismuth nitrate has also been investigated as a nitrating agent. nih.gov

Solvent-Free and Aqueous Systems: Performing nitrations in aqueous solutions or under solvent-free conditions can reduce the use of volatile organic solvents. rsc.orgrsc.orgnih.gov For example, using an aqueous solution of sodium dodecylsulfate with dilute nitric acid has been shown to be a mild and regioselective medium for nitrating some aromatic compounds. rsc.org

Mechanochemistry: Ball milling offers an energy-efficient and solvent-minimized alternative to conventional solvent-based processes. Recent developments include using bench-stable, saccharin-based nitrating reagents activated under ball-milling conditions. rsc.org

Continuous Flow Reactors: Microreactors provide enhanced control over reaction parameters like temperature and mixing, improving safety and often increasing yield and selectivity. soton.ac.uk This technology is particularly well-suited for managing the high exothermicity of nitration reactions. soton.ac.uk

Table 2: Examples of Green Nitration Methodologies

Substrate TypeMethodReagents/ConditionsAdvantagesReference
PhenolsMicrowave-assistedCa(NO₃)₂, glacial acetic acidReduced reaction time, safer reagents gordon.edu
Phenols, Salicylic AcidPhotochemicalUV radiation, NaNO₂Avoids strong acids researchgate.netmjcce.org.mk
Various AromaticsMechanochemistrySaccharin-based nitrating reagent, ball millingSolvent-minimized, energy-efficient rsc.org
Various AromaticsAqueous NitrationDilute HNO₃, sodium dodecylsulfateAvoids concentrated acids and organic solvents rsc.org

Fluorination Techniques in the Synthesis of Related Nitrobenzoic Acids

The introduction of fluorine atoms onto an aromatic ring, especially one bearing a deactivating nitro group, presents unique synthetic challenges. Both classical and modern fluorination methods are employed to achieve this transformation.

Introduction of Fluorine via Difluorocarbene Chemistry

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile one-carbon unit in the synthesis of organofluorine compounds. cas.cnrsc.org Its use in modifying aromatic systems, including those with nitro groups, is an area of active investigation. While direct difluorocyclopropanation on a pre-formed nitrobenzoic acid ring is less common, difluorocarbene chemistry offers pathways to precursors. cas.cnnumberanalytics.com

The general principle involves the generation of difluorocarbene from various precursors, such as halodifluoroalkylative reagents. nih.gov This reactive species can then engage in reactions like cycloadditions with alkenes and alkynes or insertions into C-H bonds. numberanalytics.com For instance, a strategy could involve the construction of a difluorinated intermediate which is then further functionalized to yield the target nitrobenzoic acid. Mechanistic studies suggest that these reactions can proceed through a cascade involving difluorocarbene-trapping followed by intramolecular reactions. nih.gov The development of new difluorocarbene reagents and reaction conditions continues to expand the scope of this methodology, making it a promising, albeit complex, route for synthesizing highly functionalized fluorinated molecules. cas.cnresearchgate.net

Electrophilic and Nucleophilic Fluorination Methods

Both electrophilic and nucleophilic fluorination strategies are pivotal in the synthesis of fluorinated nitrobenzoic acids. The choice between these methods often depends on the substrate and the desired regioselectivity.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with a source of "electrophilic" fluorine. wikipedia.orgnumberanalytics.com Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor™ (F-TEDA-BF4), are widely used due to their relative safety and stability. wikipedia.orgresearchgate.netrsc.org For activated aromatic systems, these reagents can provide high yields and chemoselectivity. researchgate.net The mechanism is generally considered to be a polar SEAr type, where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net However, the strong electron-withdrawing nature of a nitro group deactivates the aromatic ring towards electrophilic attack, making direct fluorination of nitro-substituted benzoic acids challenging. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This is often the more effective method for introducing fluorine into electron-deficient aromatic rings, such as those bearing nitro groups. youtube.comnih.govnih.gov The reaction involves the attack of a nucleophilic fluoride (B91410) source (e.g., KF, CsF) on an aromatic ring substituted with a good leaving group (like -Cl or -NO2) and activated by electron-withdrawing groups. google.comyoutube.com The nitro group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution. youtube.comyoutube.com Recent advancements have demonstrated the synthesis of fluorobenzoic acids, including 2-fluoro-5-nitrobenzoic acid, from 1-arylbenziodoxolones via nucleophilic fluorination with fluoride salts in polar aprotic solvents. arkat-usa.orgarkat-usa.org This method has also been adapted for radiosynthesis, highlighting its utility in preparing PET imaging agents. arkat-usa.org

Novel Synthetic Pathways and Reaction Cascade Design

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental compatibility. This has led to the development of novel synthetic strategies, including one-pot reactions, solid-phase techniques, and the use of unconventional solvent systems.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from simple precursors in a single reaction vessel, minimizing waste and purification steps. rsc.orgresearchgate.net MCRs are particularly valuable in diversity-oriented synthesis for creating libraries of compounds for drug discovery. beilstein-journals.org

While specific MCRs for this compound are not extensively documented, the principles are applicable. For example, a multi-component approach could be designed to assemble a substituted benzene ring with the required fluoro and nitro functionalities in a single operation. rsc.orgresearchgate.net Benzoic acid and its derivatives are often used as components in MCRs to synthesize various heterocyclic structures. rsc.org Furthermore, one-pot mechanochemical methods have been developed for the synthesis of fluorinated heterocycles, demonstrating a two-step, one-jar protocol for heterocycle formation and subsequent fluorination. nih.gov

Reaction TypeDescriptionPotential Advantage for Fluorinated Nitrobenzoates
Ugi Reaction An MCR involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgCould potentially be adapted to incorporate fluorinated and nitrated starting materials to build complex scaffolds.
Knoevenagel-Michael Cascade A sequence where a Knoevenagel condensation is followed by a Michael addition.Useful for building cyclic systems which could be precursors to the target aromatic acid.
Mechanochemical Synthesis Reactions conducted by grinding solid reactants together, often with a liquid additive. nih.govReduces solvent use and can lead to different reactivity compared to solution-phase synthesis. nih.gov

Solid-Phase Synthesis Techniques Utilizing Fluorinated Nitrobenzoates

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying product purification. In this technique, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away.

This methodology has been successfully applied to the synthesis of peptides labeled with fluorine-18, a positron-emitting radionuclide. In one strategy, peptides were assembled on a solid support and then acylated with 4-[18F]fluorobenzoic acid. nih.gov This demonstrates the feasibility of using fluorinated benzoic acids as building blocks in solid-phase synthesis. By extension, fluorinated nitrobenzoates could be immobilized on a resin and subjected to further chemical modifications. For example, the nitro group could be reduced to an amine, which could then be acylated or alkylated in a combinatorial fashion.

Ionic Liquid-Supported Synthesis Strategies

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents in chemical synthesis. bohrium.comrsc.org They offer unique properties such as low vapor pressure, high thermal stability, and tunable solubility characteristics. rsc.org

ILs have proven to be effective media for both electrophilic and nucleophilic fluorination reactions. researchgate.netbohrium.com For instance, the electrophilic fluorination of activated aromatic compounds using Selectfluor™ in ionic liquids has been shown to proceed with high chemoselectivity and yield. researchgate.net The use of ILs can facilitate product isolation and allow for the recycling of the solvent and catalyst system. bohrium.com Fluorinated ionic liquids (FILs), which contain fluorinated cations or anions, have also been synthesized and studied for specialized applications, such as gas dissolution. rsc.orgacs.orgconsensus.app The synthesis of fluorinated compounds within these specialized ILs is an emerging area of research, potentially offering enhanced solubility for fluorinated reagents and substrates. researchgate.net

Ionic Liquid ApplicationDescriptionRelevance to Synthesis
Reaction Medium Acts as a solvent for fluorination reactions, often enhancing selectivity and reaction rates. bohrium.comCan improve the efficiency of both nucleophilic and electrophilic fluorination of nitroaromatic precursors. researchgate.net
Catalyst Brønsted acidic or task-specific ionic liquids can catalyze reactions. bohrium.comCould be used to promote condensation or cyclization reactions in the synthesis of complex benzoic acid derivatives.
Extraction/Separation The unique solubility properties of ILs can be used to simplify product work-up.Facilitates the separation of the fluorinated product from the reaction mixture.

Stereoselective Synthesis and Chiral Induction with Related Fluorinated Nitrobenzoic Acids

The introduction of chirality into fluorinated nitrobenzoic acid frameworks is a significant challenge in synthetic organic chemistry, primarily due to the difficulty in establishing stereocenters on or adjacent to the aromatic ring. For this compound, the molecule itself is achiral. Therefore, stereoselective synthesis would involve the introduction of a chiral center elsewhere in a derivative molecule, or the creation of axial chirality in a suitably substituted biphenyl (B1667301) system incorporating this benzoic acid moiety. Given the absence of direct stereoselective synthetic routes to derivatives of this compound in readily available literature, this section will discuss established principles and methodologies for achieving stereoselectivity in structurally related fluorinated aromatic carboxylic acids. These methods primarily include enzymatic kinetic resolution and the use of chiral resolving agents.

One of the most effective strategies for obtaining enantiomerically enriched chiral carboxylic acids is through kinetic resolution. This method can be applied to a racemic mixture of a chiral derivative of a fluorinated nitrobenzoic acid.

Enzymatic Kinetic Resolution:

Hydrolase-catalyzed kinetic resolution is a powerful tool for the separation of racemic mixtures of carboxylic acid esters. Studies on fluorinated arylcarboxylic acids have demonstrated the efficacy of this approach. In a typical process, a racemic mixture of an ester of a chiral fluorinated arylcarboxylic acid is subjected to hydrolysis in the presence of a lipase (B570770), such as Amano PS. The enzyme selectively hydrolyzes one enantiomer (for instance, the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-enantiomer) as the unreacted ester. mdpi.comresearchgate.net This process allows for the separation of the two enantiomers with high enantiomeric purity. mdpi.comresearchgate.net

The general scheme for such a resolution is as follows:

Starting Material: Racemic ester of a chiral fluorinated benzoic acid.

Enzyme: A suitable hydrolase, often a lipase (e.g., Amano PS). mdpi.comresearchgate.net

Reaction: Selective hydrolysis of one enantiomer.

Products: An enantiomerically enriched carboxylic acid and the corresponding enantiomerically enriched unreacted ester. mdpi.comresearchgate.net

The efficiency and enantioselectivity of the enzymatic resolution can be influenced by the reaction conditions, such as the solvent and temperature. mdpi.com

Chiral Resolution by Diastereomeric Salt Formation:

A classical and widely used method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with an acid, yielding the individual enantiomers of the carboxylic acid. wikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and (+)-cinchotoxine. wikipedia.org The success of this method is highly dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

While direct asymmetric synthesis creating a chiral center under the influence of a fluorinated nitrobenzoic acid moiety is not widely reported, the principles of asymmetric catalysis are well-established for other classes of compounds. For instance, chiral catalysts are used in a variety of reactions to produce enantiomerically enriched products from achiral starting materials. beilstein-journals.orgnih.govnih.gov In principle, a prochiral substrate containing a 2,3-difluoro-5-nitrobenzoyl group could be functionalized in a stereoselective manner using a suitable chiral catalyst.

The following table summarizes the key aspects of the stereoselective approaches discussed:

MethodDescriptionKey Reagents/CatalystsProducts
Enzymatic Kinetic Resolution Selective enzymatic hydrolysis of one enantiomer of a racemic ester. mdpi.comresearchgate.netHydrolases (e.g., Lipase Amano PS) mdpi.comresearchgate.net(S)-Carboxylic Acid and (R)-Ester (or vice versa) mdpi.comresearchgate.net
Chiral Resolution Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgChiral amines (e.g., brucine, (+)-cinchotoxine) wikipedia.orgSeparated enantiomers of the carboxylic acid. wikipedia.org

It is important to note that these methods are general and their applicability and efficiency for a specific derivative of this compound would require experimental investigation.

Chemical Reactivity and Transformation Studies of 2,3 Difluoro 5 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions for Derivatization

The conversion of 2,3-difluoro-5-nitrobenzoic acid into its corresponding esters and amides is a fundamental derivatization strategy. These reactions typically proceed via standard protocols for carboxylic acid activation.

Esterification: The formation of esters from nitrobenzoic acids can be achieved under acidic conditions. For instance, reacting the acid with an excess of an alcohol in the presence of a catalyst like a polyfluoroalkanesulfonic acid at elevated temperatures (60-120°C) can produce the corresponding alkyl nitrobenzoate. google.com Another approach involves using an entraining liquid such as toluene (B28343) to azeotropically remove the water formed during the reaction, often catalyzed by a strong acid like sulfuric acid. google.com For more sensitive substrates or milder conditions, coupling agents can be employed. The reaction of 4-nitrobenzoic acid with n-butanol has been optimized using various bases, with N,N-dimethylaminopyridine (DMAP) proving highly effective. researchgate.net

Amidation: The synthesis of amides from this compound follows similar principles, typically requiring the activation of the carboxylic acid. A closely related compound, 2,4-difluoro-5-nitrobenzoic acid, is converted to 2,4-difluoro-5-nitrobenzamide. This transformation involves the initial activation of the acid, often by converting it to an acyl chloride or using a peptide coupling agent, followed by the addition of ammonia (B1221849) or a primary/secondary amine. The presence of strong electron-withdrawing groups facilitates these reactions. evitachem.com

Table 1: Representative Conditions for Esterification and Amidation of Nitrobenzoic Acids This table is generated based on general methods for related compounds, as specific data for this compound was not available in the search results.

TransformationReactantsCatalyst/ReagentsSolventConditionsProduct Type
EsterificationNitrobenzoic acid, C1-C3 AlkanolPolyfluoroalkanesulfonic acidInert Solvent (e.g., Toluene)60-120°CAlkyl nitrobenzoate google.com
Esterification4-Nitrobenzoic acid, n-ButanolPh₃PBr₂, DMAPDichloromethaneRoom Tempn-Butyl 4-nitrobenzoate (B1230335) researchgate.net
Amidation2,4-Difluoro-5-nitrobenzoic acidActivating agent (e.g., SOCl₂), AmmoniaAprotic Solvent-2,4-Difluoro-5-nitrobenzamide evitachem.com

Decarboxylation Mechanisms and Applications

Traditional thermal decarboxylation of aromatic carboxylic acids is often challenging and requires high temperatures. However, the electron-deficient nature of this compound makes it a suitable candidate for modern, milder decarboxylative functionalization reactions. These methods typically proceed through radical intermediates.

Mechanisms: Recent advances have utilized photoredox catalysis or transition metal mediators to facilitate the decarboxylation of electron-deficient benzoic acids under mild conditions.

Photoredox Catalysis: Under visible or UV light irradiation and in the presence of an organic photoredox catalyst, benzoic acids can undergo single-electron transfer to generate an aryl carboxy radical, which then fragments to release CO₂ and form an aryl radical. acs.orgacs.org This aryl radical can then be trapped by various reagents.

Copper-Mediated Decarboxylation: Copper(I) can act as a promoter for the decarboxylative functionalization of electron-deficient benzoic acids under aerobic conditions. organic-chemistry.org This approach avoids the need for light and provides a simple method for generating aryl radicals that can be used in cross-coupling reactions.

Applications: These decarboxylation strategies open pathways to synthesize a variety of functionalized aromatic compounds that would be difficult to access otherwise.

Decarboxylative Halogenation and Cyanation: Using a copper(I) promoter, electron-deficient benzoic acids can be converted into aryl halides (iodides, bromides, chlorides) or benzonitriles using sources like CuX or K₄Fe(CN)₆. organic-chemistry.org

Decarboxylative Hydroxylation: A novel method using copper benzoates enables the decarboxylative hydroxylation of benzoic acids at temperatures as low as 35°C, a significant improvement over conventional methods that require temperatures over 140°C. nih.gov

Decarboxylative Arylation: Photoredox catalysis allows for the decarboxylation of aryl carboxylic acids to generate aryl radicals, which can then react with other aromatic systems to form biaryl compounds. rsc.org

Nucleophilic Aromatic Substitution (SNAAr) Reactions at Fluorine Centers

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAAr) due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. Fluorine is an excellent leaving group in this context.

Mechanism and Regioselectivity in Fluorine Displacement

The SNAAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

Regioselectivity: The regioselectivity of the substitution is dictated by the positions of the activating and directing groups. In this compound, the nitro group is para to the fluorine at the C-2 position and ortho to the fluorine at the C-3 position. Both positions are activated. However, nucleophilic attack is generally favored at the position that allows for the most stable Meisenheimer complex, where the negative charge can be most effectively delocalized by the nitro group. Attack at the C-2 position places the negative charge on the adjacent C-3, while attack at C-3 places it on C-2 and C-4. The stability of these intermediates will determine the primary site of substitution, which often requires experimental verification.

Reactions with Various Nucleophiles (e.g., amines, alcohols, thiols)

The activated ring of fluoronitrobenzoic acids readily reacts with a range of nucleophiles. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the fluorine atom can be displaced by oxygen, sulfur, and nitrogen nucleophiles to afford a variety of substituted products. nih.gov

Amines: Reaction with primary or secondary amines leads to the formation of N-substituted aminobenzoic acids.

Alcohols: Alkoxides (the conjugate bases of alcohols) are strong enough nucleophiles to displace the fluoride (B91410), resulting in the formation of alkoxybenzoic acids (ethers).

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and react to form thioethers.

Table 2: Expected SNAAr Products from this compound This table illustrates the expected products based on the reactivity of analogous compounds.

NucleophileReagent ExampleExpected Product Class
AmineR₂NH2- or 3-(Dialkylamino)-fluoro-5-nitrobenzoic acid
AlcoholR'ONa2- or 3-Alkoxy-fluoro-5-nitrobenzoic acid
ThiolR''SNa2- or 3-(Alkylthio)-fluoro-5-nitrobenzoic acid

Intramolecular SNAAr for Heterocycle Formation

The structure of this compound and its derivatives serves as a precursor for the synthesis of heterocyclic compounds, notably quinolones, through intramolecular SNAAr reactions. The synthesis of quinolone antibiotics, which are characterized by a bicyclic heteroaromatic core, often involves a cyclization step that is mechanistically an intramolecular nucleophilic substitution. vcu.edumdpi.com

For example, a common strategy involves first reacting the carboxylic acid group or an adjacent substituent with a molecule containing a nucleophilic center (like an amine). In a subsequent step, this nucleophile can attack one of the activated C-F positions in the same molecule, displacing the fluoride and closing a ring. The Gould-Jacobs reaction, for instance, is a widely used method for quinolone synthesis that involves the cyclization of an aniline (B41778) derivative onto an activated position, which can be a carbon bearing a fluorine atom. mdpi.comnih.gov This intramolecular cyclization is a key step in building the quinolone scaffold, which is central to many antibacterial agents. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Involving Halogenated Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of this compound, such as 5-bromo- or 5-iodo-2,3-difluorobenzoic acid (obtained via Sandmeyer reaction), are ideal substrates for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.compku.edu.cn For instance, 5-bromo-2,3-difluorobenzoic acid could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 5-position. The reactivity of the halide in Suzuki couplings generally follows the trend I > Br >> Cl. princeton.edu

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free methods have also been developed. wikipedia.orgnih.gov Coupling 2,3-difluoro-5-iodobenzoic acid with a terminal alkyne like trimethylsilylacetylene (B32187) would yield an alkynylated benzoic acid derivative, which can be a building block for more complex structures. wikipedia.org

Derivatization Chemistry and Functionalization Strategies

The functional groups on 2,3-difluoro-5-aminobenzoic acid allow for a variety of derivatization strategies to build more complex molecules.

The amine group of 2,3-difluoro-5-aminobenzoic acid can be readily acylated or alkylated.

Acylation: The amino group can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. For example, direct acylation of aminobenzoic acids has been achieved using a mixed anhydride (B1165640) method, where the amino acid is treated with an N-protected amino acid in the presence of ethyl chloroformate and N-methylmorpholine. google.com This creates a peptide-like linkage.

Alkylation: While direct N-alkylation of aminobenzoic acids can be challenging due to competing reactions, it can be achieved under specific conditions. More commonly, alkylation is performed at a later stage in a synthetic sequence. For instance, in the synthesis of complex heterocyclic systems, N-alkylation of a benzimidazole (B57391) ring is a key step, often accomplished using an alkyl halide like iodomethane (B122720) in the presence of a base such as potassium carbonate. newdrugapprovals.org

The substituted benzoic acid framework of this compound serves as a valuable starting point for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). A relevant example is the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy, which starts from the closely related 2,3,4-trifluoro-5-nitrobenzoic acid. chemicalbook.comgoogle.com

The synthesis showcases a sequence of strategic transformations:

Amidation: The carboxylic acid is first converted to an N-alkoxy amide. chemicalbook.comgoogle.com

Amination: A fluorine atom is displaced by an amino group.

Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes a ring-closure reaction with formic acid to form a benzimidazole core. chemicalbook.com

Palladium-Catalyzed Arylation: A hindered C-N bond is formed by coupling the benzimidazole with an aryl iodide. chemicalbook.com

Further Functionalization: Subsequent steps include N-methylation and deprotection to yield the final complex API. newdrugapprovals.orgchemicalbook.com

This synthetic route highlights how the functionalities of a substituted nitrobenzoic acid can be sequentially manipulated to construct intricate, biologically active molecules.

Advanced Spectroscopic and Computational Analysis

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides an empirical foundation for the structural determination of 2,3-Difluoro-5-nitrobenzoic acid. Each technique offers unique insights into the molecule's architecture.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei. While specific spectral data for this compound is not extensively published, analysis of closely related compounds such as 2,3,4-Trifluoro-5-nitrobenzoic acid and 4-Amino-2,3-difluoro-5-nitrobenzoic acid allows for the prediction of its spectral features. google.comambeed.com

¹H NMR: In a ¹H NMR spectrum, a broad singlet corresponding to the acidic proton of the carboxylic acid group is expected, typically appearing far downfield. The aromatic region would show two signals for the two aromatic protons. Due to the electron-withdrawing effects of the nitro and fluoro groups, these protons would be deshielded. For the related compound 2,3,4-Trifluoro-5-nitrobenzoic acid, the single aromatic proton appears as a doublet of triplets at approximately 8.44 ppm in DMSO-d₆. google.com

¹³C NMR: The ¹³C NMR spectrum would provide detailed information on the carbon framework. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon would appear at the lowest field (around 163-165 ppm). The carbons attached to the fluorine atoms would show characteristic splitting (C-F coupling). For instance, in 2,3,4-Trifluoro-5-nitrobenzoic acid, the fluorinated carbons appear as complex multiplets with large coupling constants (e.g., J ≈ 250-265 Hz). google.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected, one for each fluorine atom, as they are in different chemical environments. The chemical shifts and coupling constants (F-F and F-H couplings) would definitively confirm the substitution pattern on the aromatic ring. In the precursor 2,3,4-Trifluoro-5-nitrobenzoic acid, fluorine signals are observed at -120.9, -131.5, and -153.9 ppm. google.com

Table 1: Predicted and Analogous NMR Data

Nucleus Predicted Chemical Shift (ppm) for this compound Analogous Data (Compound)
¹H (Aromatic) ~8.0 - 8.5 8.44 (dt, J=7, 1.9 Hz) for 2,3,4-Trifluoro-5-nitrobenzoic acid google.com
¹³C (COOH) ~163 - 165 163 for 2,3,4-Trifluoro-5-nitrobenzoic acid google.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear as strong bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. For the related precursor, 2,3,4-Trifluoro-5-nitrobenzoic acid, characteristic IR peaks are observed at 3108 (br, O-H), 1712 (C=O), 1555 (NO₂ asym), and 1345 (NO₂ sym) cm⁻¹. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations would be prominent, and the symmetric stretch of the nitro group is typically a strong Raman band.

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Analogous Data (cm⁻¹) google.com
Carboxylic Acid O-H stretch 2500-3300 (broad) 3108 (broad)
Carbonyl C=O stretch 1700-1730 1712
Nitro Group Asymmetric NO₂ stretch ~1550 1555
Nitro Group Symmetric NO₂ stretch ~1350 1345

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to study its fragmentation pathways.

Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound (molar mass: 203.10 g/mol ) would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M-H]⁻ at m/z 202 or [M+H]⁺ at m/z 204. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (-OH, 17 Da), a carboxyl group (-COOH, 45 Da), or carbon dioxide (-CO₂, 44 Da) from the molecular ion. The nitro group can also be lost as NO₂ (46 Da).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For a derivative of this compound, (2,3-Difluoro-5-nitrophenyl)methanol, HRMS was used to confirm the elemental composition of its products. For this compound (C₇H₃F₂NO₄), the expected exact mass would be used to confirm its identity unambiguously.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups forming dimers. This technique is crucial for resolving any ambiguities in substituent positions on the aromatic ring. In studies of related molecules, X-ray crystallography has been used to confirm the final structure of complex derivatives synthesized from this acid.

Hyphenated techniques, which couple a separation method with a detection method, are vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for analyzing non-volatile compounds. A sample of this compound can be injected into an HPLC system, typically with a C18 reverse-phase column, and separated from impurities. The eluent is then directed into a mass spectrometer, which provides mass information for the parent compound and any impurities, confirming purity and identifying byproducts.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the carboxylic acid often needs to be derivatized, for example, by esterification (e.g., with diazomethane), to increase its volatility. google.comyaozh.com This technique is highly effective for separating volatile compounds and can provide detailed information about purity and trace contaminants.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. While specific computational studies on this compound are not widely reported, the methodology is routinely applied to similar molecules.

Such investigations can be used to:

Predict Spectroscopic Data: DFT calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). Comparing these theoretical spectra with experimental results can aid in the definitive assignment of spectral peaks.

Determine Molecular Geometry: Quantum mechanical calculations can determine the lowest energy conformation of the molecule, providing optimized bond lengths and angles. This is particularly useful for understanding the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring.

Analyze Electronic Properties: These methods can calculate electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distributions. This information provides insight into the molecule's reactivity, stability, and intermolecular interaction sites.

These computational approaches are invaluable for cross-validating experimental findings and for providing a deeper understanding of the molecule's intrinsic properties.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,3,4-Trifluoro-5-nitrobenzoic acid
4-Amino-2,3-difluoro-5-nitrobenzoic acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations for this compound would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).

These calculations would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in predicting various electronic properties, including the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules. Reactivity indicators, such as the electrostatic potential map, can also be generated to predict sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a rotatable bond between the carboxylic acid group and the benzene ring in this compound suggests the possibility of different conformers. Conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angle of the carboxylic acid group relative to the aromatic ring and calculating the energy at each step.

Molecular Dynamics (MD) simulations could provide a deeper understanding of the molecule's dynamic behavior over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal how the molecule flexes, vibrates, and interacts with its environment. This information is particularly valuable for understanding its behavior in solution and its potential to interact with biological targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations could be used to predict its vibrational frequencies (FT-IR and Raman spectra). The calculated frequencies are often scaled by a factor to improve agreement with experimental data.

Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This would provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared to experimental spectra to confirm the molecular structure.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density to understand chemical bonding and intermolecular interactions. By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which characterize the nature of the chemical bonds (e.g., covalent vs. ionic).

For this compound, QTAIM analysis could be used to quantify the strength and nature of the C-F, C-N, and C-C bonds within the molecule. It would also be invaluable for studying potential intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and nitro groups, which are crucial for understanding its crystal packing and behavior in condensed phases.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Applications in Advanced Materials and Chemical Biology

Role as a Building Block in Complex Molecular Synthesis

The reactivity of 2,3-difluoro-5-nitrobenzoic acid allows for its use as a foundational element in the synthesis of more elaborate molecules. The nitro group can be readily reduced to an amine, which can then participate in various coupling and cyclization reactions. The fluorine atoms can also be substituted, although this is less common, providing further avenues for molecular diversification.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a key precursor for several important classes. Through a series of synthetic transformations, including reduction of the nitro group and subsequent cyclization reactions, a variety of heterocyclic systems can be accessed. For instance, the related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of benzimidazoles, quinoxalinones, and benzodiazepinediones. acs.org This approach, known as heterocycle-oriented synthesis, is crucial for generating libraries of diverse molecules for drug discovery. acs.org

The general strategy involves the initial reduction of the nitro group to an amine, which then acts as a nucleophile to form a new ring system. The specific heterocyclic compound formed depends on the nature of the other reactants and the reaction conditions employed.

Table 1: Examples of Heterocyclic Compounds Derived from Substituted Nitrobenzoic Acids

Heterocyclic CompoundGeneral Synthetic Approach
BenzimidazolesReduction of the nitro group followed by condensation with a carboxylic acid or its derivative.
BenzodiazepinedionesA multi-step sequence often involving the formation of an o-phenylenediamine (B120857) intermediate followed by cyclization with a dicarbonyl compound. acs.org
QuinoxalinonesCondensation of an o-phenylenediamine intermediate with an α-keto acid or ester. acs.org
IsoxazolesCan be synthesized through various routes, often involving the reaction of a β-dicarbonyl compound with hydroxylamine, with the initial benzoic acid derivative providing the necessary backbone.
BenzothiadiazinonesTypically involves the reaction of an o-phenylenediamine with a sulfur-containing reagent.

This table provides a generalized overview of synthetic strategies.

The versatility of this compound extends to its role in the preparation of advanced pharmaceutical intermediates. These are molecules that serve as key precursors for the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce various functional groups and build complex scaffolds from this starting material is highly valuable in the pharmaceutical industry. indiamart.comesprixtech.com

For example, derivatives of this compound are crucial in the synthesis of complex molecules that form the core structures of modern drugs. indiamart.comgoogle.com The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis and screening of large numbers of compounds. nih.gov The multi-reactive nature of compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid makes them ideal for the construction of combinatorial libraries. acs.org By systematically varying the substituents at different positions of the molecule, vast libraries of related compounds can be generated. acs.org These libraries can then be screened for biological activity against various targets, accelerating the identification of new drug leads. nih.gov

Integration into Fluorescent Probes and Sensing Molecules

Fluorescent probes are essential tools in chemical biology and medical diagnostics, enabling the visualization and detection of specific molecules or changes in the cellular environment. nih.gov While direct applications of this compound in fluorescent probes are not extensively documented in the provided results, the fundamental principles of fluorophore design suggest its potential. The aromatic core of the molecule could be chemically modified to create a fluorescent system. The electron-withdrawing nitro group and electron-donating groups that could be derived from the carboxylic acid or introduced through substitution could be used to modulate the fluorescence properties.

Medicinal Chemistry Implications of the this compound Scaffold

The structural motif of this compound and its derivatives has significant implications in medicinal chemistry, particularly in the development of anticancer agents. acs.orgnih.gov

A prominent application of a derivative of this compound is in the synthesis of MEK inhibitors for cancer therapy. google.com MEK (mitogen-activated protein kinase kinase) is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.

Specifically, 4-amino-2,3-difluoro-5-nitrobenzoic acid is a crucial intermediate in the synthesis of Binimetinib. indiamart.comgoogleapis.comgoogle.com Binimetinib is a potent and selective MEK inhibitor used in the treatment of certain types of cancer. The synthesis of Binimetinib involves the reaction of 4-amino-2,3-difluoro-5-nitrobenzoic acid with other chemical entities to construct the final complex drug molecule. googleapis.comgoogle.com The difluoro-substitution pattern is a key feature of the final drug, contributing to its pharmacological properties.

Antimicrobial Activity Studies of Derivatives

While extensive research into the antimicrobial properties of a wide array of synthetic compounds is ongoing, specific studies focusing exclusively on derivatives of this compound are not broadly published. However, the available information on closely related structures, particularly 4-Amino-2,3-difluoro-5-nitrobenzoic acid, indicates significant potential for this class of compounds in the development of new antimicrobial agents. Preliminary investigations suggest that 4-Amino-2,3-difluoro-5-nitrobenzoic acid exhibits notable antibacterial and antifungal properties, with the nitro group being identified as a critical component for its antimicrobial action.

To illustrate the antimicrobial potential within this chemical space, the following table presents data from a study on novel aurone (B1235358) derivatives, which share some structural similarities with potential derivatives of this compound. This data is presented to be representative of the types of antimicrobial activities that might be observed.

Table 1: Representative Antimicrobial Activities of Aurone Derivatives

Compound B. subtilis (MIC, µM) S. aureus (MIC, µM) E. coli (MIC, µM) P. aeruginosa (MIC, µM) M. smegmatis (MIC, µM) C. albicans (MIC, µM)
10 >100 25 25 25 25 >100
12 50 50 >100 >100 100 >100
15 100 100 >100 >100 50 >100
16 25 25 50 >100 25 >100
20 25 25 25 >100 25 >100

Source: Adapted from a study on the antimicrobial activities of newly synthesized aurone derivatives. The antimicrobial activities were determined using a Minimum Inhibitory Concentration (MIC) assay. mdpi.com

The data demonstrates that structural modifications can lead to a range of activities against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi. For instance, compounds 10 , 16 , and 20 showed notable activity against S. aureus and E. coli. mdpi.com Such findings underscore the importance of further research into the synthesis and antimicrobial evaluation of a broader library of derivatives of this compound to fully elucidate their therapeutic potential.

Bioisosteric Replacements and Fluorine's Influence on Biological Activity

The principles of bioisosteric replacement are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. In the context of this compound derivatives, the strategic incorporation of fluorine atoms is a key example of bioisosteric replacement that can profoundly influence biological activity.

Fluorine is a bioisostere of a hydrogen atom, but its unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can lead to significant changes in the molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of two fluorine atoms on the benzene (B151609) ring of this compound is anticipated to enhance its biological activity, including its antimicrobial potential.

Research on other fluorinated compounds has demonstrated that the introduction of fluorine can lead to a considerable increase in antibacterial potency. researchgate.net This enhancement is often attributed to several factors:

Improved Cell Penetration: The increased lipophilicity imparted by fluorine can facilitate the passage of the molecule through bacterial cell membranes. researchgate.net

Enhanced Target Binding: Fluorine can participate in favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of target enzymes, like DNA gyrase, leading to stronger inhibition. researchgate.net

Metabolic Stability: The carbon-fluorine bond is very stable, making the molecule more resistant to metabolic degradation by bacterial enzymes, thus prolonging its active state.

The position of the fluorine atoms is also critical in determining the compound's efficacy. Studies on other substituted benzene rings have shown that the placement of fluoro groups at specific positions can enhance potency, while substitution at other positions may lead to a loss of activity. researchgate.net The 2,3-difluoro substitution pattern in the target benzoic acid is a specific arrangement that warrants further investigation to understand its precise contribution to antimicrobial efficacy.

Environmental and Safety Considerations in Research and Development

Waste Minimization and Green Chemistry Principles in Synthesis

The synthesis of nitroaromatic compounds traditionally involves methods that generate significant waste streams. However, the application of green chemistry principles can substantially mitigate the environmental impact.

Traditional vs. Green Nitration Methods

The conventional method for synthesizing nitroaromatics is electrophilic nitration using a mixture of nitric acid (HNO₃) and a large excess of sulfuric acid (H₂SO₄). acs.org This process is effective but suffers from major drawbacks, including the use of highly corrosive acids, poor selectivity that can lead to undesired isomers, and the generation of large volumes of acidic wastewater. researchgate.netsci-hub.se The treatment and disposal of this spent acid are costly and environmentally challenging. unacademy.com

Green chemistry offers several alternatives to minimize waste and hazard:

Alternative Nitrating Agents: The use of solid acid catalysts, such as zeolites or Nafion-H (a polysulfonic acid-rich polymer), can replace sulfuric acid, offering high selectivity, easier separation from the reaction mixture, and recyclability. acs.org Other reagents like dinitrogen pentoxide (N₂O₅) or bismuth nitrate (B79036) (Bi(NO₃)₃•5H₂O) have been explored as effective and safer nitrating agents that avoid the need for strong, corrosive acids. acs.orgresearchgate.net

Process Intensification: Continuous flow nitration using microreactors is a modern approach that improves heat and mass transfer, allowing for better control over reaction conditions. This leads to higher yields, better selectivity, and enhanced safety by minimizing the volume of hazardous material present at any given time. acs.org

Catalytic Methods: The development of catalytic systems, such as those using copper or palladium, can enable highly selective nitrations under milder conditions, reducing the formation of byproducts. sci-hub.se For instance, copper-catalyzed nitration using tert-butyl nitrite (B80452) as the nitro source has shown promise for specific applications. sci-hub.se

Reducing Derivatives: A core principle of green chemistry is to avoid unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.orgwordpress.com Developing highly selective reactions that target the desired position on the aromatic ring without the need for blocking other reactive sites is a key goal. youtube.comyoutube.com

Green Chemistry PrincipleTraditional Approach (e.g., Mixed Acid Nitration)Greener AlternativeBenefit
Waste Prevention nih.govGenerates large volumes of spent sulfuric and nitric acid.Use of recyclable solid acid catalysts or catalytic amounts of reagents.Reduces acidic wastewater and disposal costs.
Atom Economy acs.orgLow atom economy due to the large excess of sulfuric acid used as a dehydrating agent and solvent.Methods that incorporate a higher percentage of reactant atoms into the final product, such as using N₂O₅.Maximizes material efficiency and reduces waste.
Less Hazardous Chemical Syntheses acs.orgUses highly corrosive and hazardous concentrated acids.Employing milder, less corrosive reagents like bismuth nitrate or using catalytic systems. researchgate.netImproves worker safety and reduces reactor corrosion.
Design for Energy Efficiency acs.orgOften requires significant energy for heating and for the regeneration of spent sulfuric acid. acs.orgContinuous flow processes with better heat integration; reactions at ambient temperature.Lowers energy consumption and operational costs.

Management of Hazardous Byproducts

The synthesis of nitroaromatics, including fluorinated variants, inevitably produces hazardous byproducts that require careful management.

Key byproducts from traditional nitration processes include:

Spent Acids: The mixture of diluted sulfuric and nitric acid is the largest byproduct by volume. unacademy.com Management involves either costly neutralization, which creates large amounts of salt waste, or reprocessing and reconcentration, which is energy-intensive. acs.org

Nitrogen Oxides (NOx): These gases are often generated from side reactions and contribute to air pollution and acid rain. Modern plants incorporate systems to scrub or catalytically convert NOx gases.

Nitrophenolic Compounds: These can form as byproducts and are often highly toxic and colored, contributing to wastewater contamination (sometimes called "pink water"). acs.org Treatment of this water is essential before discharge and can involve advanced oxidation processes or biological treatment. unacademy.com

Degradation Studies and Environmental Fate of Related Nitroaromatic Compounds

Once released into the environment, the fate of 2,3-Difluoro-5-nitrobenzoic acid would be governed by its chemical structure, specifically the presence of the nitro group and fluorine atoms on the aromatic ring.

Nitroaromatic compounds are generally considered persistent environmental pollutants. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the oxidative attacks commonly employed by microorganisms to break down pollutants. nih.gov This recalcitrance can lead to their accumulation in soil and groundwater. nih.gov Furthermore, the addition of halogens like fluorine can increase persistence. researchgate.netannualreviews.org

However, microorganisms have evolved pathways to degrade some nitroaromatic compounds. nih.govresearchgate.net Key degradation strategies include:

Reduction of the Nitro Group: Under anaerobic (oxygen-free) conditions, bacteria can reduce the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amine. nih.gov While this is a degradation step, the resulting aromatic amines can sometimes be more carcinogenic than the parent compound. nih.gov

Oxidative Denitration: Aerobic bacteria may use monooxygenase or dioxygenase enzymes to attack the aromatic ring, which can lead to the removal of the nitro group as nitrite. nih.gov

Fungal Degradation: Some fungi, like Caldariomyces fumago, have shown a significant ability to degrade halogenated nitrophenols, offering a promising avenue for mycoremediation. mdpi.com Studies have shown that such fungi can be more effective than bacteria in breaking down these complex xenobiotics. mdpi.com

The degradation of fluorobenzoates has been studied, indicating that bacteria can metabolize them, though the specific pathway and efficiency depend on the position of the fluorine atom. nih.gov For instance, in the degradation of 2-fluorobenzoate, fluoride (B91410) can be eliminated during the initial enzymatic attack on the ring. nih.gov However, the degradation of other isomers can lead to the formation of dead-end metabolites that halt the process. nih.gov The environmental fate of a compound like this compound would likely involve a complex interplay of these microbial processes, influenced by local environmental conditions such as pH, oxygen levels, and the presence of suitable microbial communities. oregonstate.edu

Degradation StrategyMicrobial GroupMechanismRelevance to Fluoronitroaromatics
Reductive PathwayAnaerobic Bacteria (e.g., Desulfovibrio)Reduction of -NO₂ to -NH₂.A likely initial transformation step in anaerobic environments, though it may produce potentially toxic amines. nih.gov
Oxidative Pathway (Dioxygenase)Aerobic Bacteria (e.g., Pseudomonas)Hydroxylation of the aromatic ring, leading to the elimination of the nitro group.A potential pathway for complete mineralization, though the fluorine atoms may inhibit or alter the enzymatic process. nih.gov
Fungal DegradationFungi (e.g., Caldariomyces fumago)Enzymatic degradation via extracellular enzymes.Shows high potential for degrading halogenated nitroaromatics, exceeding the capabilities of some bacteria. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of 2,3-difluoro-5-nitrobenzoic acid is ripe for exploration with modern catalytic methods. Key transformations of interest include the reduction of the nitro group and the substitution of the fluorine atoms, which would yield versatile intermediates for various applications.

Future research will likely focus on the development of highly efficient and selective catalytic systems for the hydrogenation of the nitro group to an amine. While the catalytic reduction of nitroaromatics is a well-established process, often employing catalysts like palladium on carbon (Pd/C), the presence of fluorine atoms in this compound may influence catalyst activity and selectivity. tcichemicals.comresearchgate.net Studies could explore a range of catalysts, including those based on platinum, ruthenium, and other transition metals, to optimize the synthesis of 5-amino-2,3-difluorobenzoic acid. nih.govgoogle.com The synthesis of related aminobenzoic acids, such as 2-amino-4,5-difluorobenzoic acid and 2-amino-3,5-difluorobenzoic acid, has been achieved through the catalytic hydrogenation of their corresponding nitro precursors. chemicalbook.comguidechem.com These precedents suggest that similar strategies will be successful for this compound.

Furthermore, the fluorine atoms of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The development of novel catalytic systems, potentially based on palladium or other transition metals, could enable the selective replacement of one or both fluorine atoms with various nucleophiles. nih.gov This would open up pathways to a diverse array of derivatives with tailored properties. For instance, catalyst-free microwave-assisted amination has been successfully applied to 2-chloro-5-nitrobenzoic acid, suggesting a potential avenue for the functionalization of fluorinated analogues. nih.govnih.gov

A summary of potential catalytic transformations is presented in the table below.

TransformationPotential CatalystsProduct
Nitro Group ReductionPd/C, Pt/C, Ru-based catalysts5-amino-2,3-difluorobenzoic acid
Nucleophilic Aromatic SubstitutionPalladium complexes, other transition metalsSubstituted aminobenzoic acids

Development of Machine Learning Approaches for Reaction Prediction and Optimization

The prediction of reaction outcomes for complex molecules like this compound is a significant challenge. Machine learning (ML) is emerging as a powerful tool to address this, with the potential to accelerate the discovery of new reactions and optimize reaction conditions.

Future research could focus on developing and applying ML models to predict the regioselectivity of reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, ML models could predict which of the two fluorine atoms is more likely to be substituted by a given nucleophile under specific conditions. nih.govdiva-portal.org Such models are often trained on large datasets of known reactions and can learn the subtle electronic and steric factors that govern reactivity. researchgate.net The "RegioML" model, for instance, has shown high accuracy in predicting the regioselectivity of electrophilic aromatic substitution reactions by using computed atomic charges. rsc.orgchemrxiv.org Similar approaches could be adapted for the nucleophilic substitutions relevant to this compound.

Beyond predicting regioselectivity, ML algorithms could also be employed to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize the yield of desired products. This data-driven approach can significantly reduce the experimental effort required to develop new synthetic methods. researchgate.net

Advanced Applications in Targeted Drug Delivery Systems

The unique structure of this compound makes it a potential component in advanced drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). nih.govdilworthip.com ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. nih.gov The linker molecule, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability and drug-release properties. wuxiapptec.com

While this compound itself is not directly a linker, its derivative, 5-amino-2,3-difluorobenzoic acid, is a prime candidate for incorporation into linker structures. epa.govnih.gov The amino group provides a handle for attachment to the drug or the antibody, while the difluorinated phenyl ring can impart desirable properties such as increased stability and hydrophobicity. Future research could explore the synthesis of novel linkers derived from 5-amino-2,3-difluorobenzoic acid and their incorporation into ADCs. The fluorinated aromatic core could offer advantages in terms of metabolic stability and pharmacokinetic properties of the resulting conjugate.

Investigation of Supramolecular Assembly and Material Science Applications

The ability of benzoic acids to form hydrogen-bonded networks makes them excellent building blocks for supramolecular chemistry and materials science. researchgate.net The presence of fluorine atoms and a nitro group in this compound can be expected to significantly influence its self-assembly behavior.

Future research in this area could investigate the crystal structure of this compound to understand its solid-state packing and intermolecular interactions. The interplay of hydrogen bonding from the carboxylic acid group and halogen bonding from the fluorine atoms could lead to the formation of unique and predictable supramolecular architectures. mdpi.com

Furthermore, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs). nih.govdigitellinc.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The fluorine atoms on the ligand could influence the electronic properties and pore environment of the resulting MOF. The use of boronic acids as tools for self-assembly into complex architectures is another promising direction. rsc.org Research into the synthesis and characterization of MOFs and other coordination polymers incorporating this compound or its derivatives could lead to new materials with novel functionalities.

Q & A

(Basic) What are the standard synthetic routes for 2,3-difluoro-5-nitrobenzoic acid, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves sequential fluorination and nitration of a benzoic acid precursor. For example:

Fluorination : Electrophilic fluorination of 3-nitrobenzoic acid using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce fluorine at positions 2 and 3 .

Nitration : If the nitro group is not already present, nitration can be achieved using mixed acids (HNO₃/H₂SO₄) at low temperatures to minimize side reactions .
Characterization :

  • NMR : Confirm fluorine positions via 19F^{19}\text{F} NMR and aromatic proton splitting patterns in 1H^{1}\text{H} NMR .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure purity and stoichiometry.

(Advanced) How can regioselectivity challenges in nucleophilic aromatic substitution (SNAr) reactions of this compound be resolved?

Methodological Answer:
The nitro group activates the ring for SNAr, but competing reactivity at C-2 vs. C-3 fluorine requires strategic optimization:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states, favoring substitution at the more activated position (C-5 nitro para to fluorine) .
  • Temperature Control : Lower temperatures (−20°C to 0°C) can suppress side reactions and improve selectivity .
  • Computational Modeling : Use DFT calculations to predict activation energies for substitution at each fluorine site, guiding experimental design .

(Basic) What spectroscopic techniques are critical for identifying this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Detect characteristic stretches for carboxylic acid (∼1700 cm⁻¹), nitro (∼1520 cm⁻¹ and 1350 cm⁻¹), and C-F bonds (∼1100 cm⁻¹) .
  • NMR :
    • 1H^{1}\text{H} NMR: Aromatic protons adjacent to fluorine show distinct splitting (e.g., doublet of doublets).
    • 19F^{19}\text{F} NMR: Two distinct signals for C-2 and C-3 fluorine atoms .
  • UV-Vis : Monitor electronic transitions of the nitro group (λmax ∼270–300 nm) to assess conjugation effects .

(Advanced) How should researchers address contradictory data in reaction yields or regioselectivity across studies?

Methodological Answer:
Contradictions often arise from variations in:

Reagent Purity : Trace impurities (e.g., moisture in solvents) can alter reaction pathways. Use freshly distilled solvents and high-purity reagents .

Catalyst Loading : Optimize catalyst (e.g., AlCl₃) stoichiometry to balance activity vs. side reactions .

Workup Procedures : Differences in quenching (e.g., aqueous vs. organic extraction) may isolate different products.
Resolution Strategy :

  • Reproduce experiments under reported conditions.
  • Use LC-MS or GC-MS to identify minor byproducts and adjust protocols .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group .
    • Store at −20°C in the dark to avoid photodegradation .
  • Compatibility : Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may decarboxylate the compound .

(Advanced) How can computational chemistry aid in designing derivatives of this compound for medicinal applications?

Methodological Answer:

  • Docking Studies : Predict binding affinity to target proteins (e.g., enzymes) using software like AutoDock Vina.
  • QSAR Modeling : Relate substituent effects (e.g., electron-withdrawing groups) to biological activity .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., solubility, bioavailability) .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

(Advanced) How can kinetic studies improve the scalability of this compound synthesis?

Methodological Answer:

  • Rate Determination : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .
  • Scale-Up Factors : Optimize heat transfer (e.g., jacketed reactors) and mixing efficiency to maintain selectivity at larger volumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.